Alpidem-d14

Mass Spectrometry Stable Isotope Labeling Bioanalysis

Essential deuterated internal standard (SIL-IS) for alpidem LC-MS/MS. Its +14 Da mass shift and co-elution correct for matrix effects, ensuring FDA-compliant (±15%) accuracy in PK, forensic, and metabolic studies. High isotopic purity eliminates cross-interference.

Molecular Formula C21H23Cl2N3O
Molecular Weight 418.4 g/mol
Cat. No. B564242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpidem-d14
Synonyms6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-14)-imidazo[1,2-a]pyridine-3-acetamide;  _x000B_SL 80.0342-00-d14; 
Molecular FormulaC21H23Cl2N3O
Molecular Weight418.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2
InChIKeyJRTIDHTUMYMPRU-UZMWREIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpidem-d14: The Definitive Deuterated Internal Standard for Quantifying Imidazopyridine Anxiolytics in LC-MS


Alpidem-d14 (CAS: 1189962-23-9) is a highly deuterated, stable isotope-labeled analog of the non-benzodiazepine anxiolytic drug alpidem . As a fully synthetic compound with fourteen hydrogen atoms replaced by deuterium (²H), it is chemically indistinguishable from its unlabeled parent in chromatographic and extraction behavior, yet it is easily differentiated by mass spectrometry due to a +14 Da mass shift . This combination of identical chemical properties and a unique mass signature makes it the gold-standard internal standard (SIL-IS) for accurate quantification of alpidem in complex biological matrices using LC-MS/MS or GC-MS [1]. It is primarily procured for use in bioanalytical method development, pharmacokinetic (PK) studies, forensic toxicology, and metabolic research .

The Critical Flaw in Substituting Alpidem-d14 with Alternative Internal Standards


In quantitative LC-MS/MS bioanalysis, substituting Alpidem-d14 with a generic structural analog or a non-coeluting internal standard introduces significant and uncontrollable analytical error, jeopardizing data integrity [1]. Non-isotopic analogs cannot adequately correct for matrix effects—the variable ion suppression or enhancement caused by co-extracted biological components like proteins and phospholipids—because they often exhibit different extraction recovery and distinct chromatographic retention times [2]. This results in unreliable quantification, typically with accuracy drifting beyond the bioanalytical method validation threshold of ±15% [3]. The unique role of a deuterated SIL-IS like Alpidem-d14 is its near-perfect co-elution with the target analyte, which ensures that any matrix effect or sample preparation loss is experienced identically by both the analyte and the internal standard, maintaining a constant response ratio and enabling accurate, precise, and reproducible quantification [4].

Quantifiable Differentiation of Alpidem-d14: Evidence for Method Validation and Procurement


Mass Spectrometric Selectivity: A +14 Da Shift Eliminates Endogenous Interference

The primary differential advantage of Alpidem-d14 is its mass spectrometric signature. With a molecular weight of 418.42 g/mol, it is exactly 14.08 g/mol (or +14 Da) heavier than the unlabeled Alpidem analyte (404.34 g/mol), due to the substitution of 14 hydrogen atoms (¹H) with 14 deuterium atoms (²H) [1]. This mass shift provides a clear, interference-free channel in the mass spectrometer, distinct from any endogenous or matrix-derived signals, which is the fundamental requirement for accurate stable isotope dilution mass spectrometry (SID-MS) .

Mass Spectrometry Stable Isotope Labeling Bioanalysis

Chromatographic Integrity: Co-Elution Ensures Reliable Matrix Effect Correction

A critical requirement for a SIL-IS is that it co-elutes with the analyte. Alpidem-d14, as a deuterated analog, is designed to have nearly identical physicochemical properties to unlabeled Alpidem, ensuring a retention time (RT) difference of typically <0.05 minutes on a standard reversed-phase HPLC column [1]. This tight co-elution ensures both compounds experience identical ion suppression or enhancement as they enter the MS source, thereby normalizing the analyte response across the chromatographic peak. In contrast, structural analogs or non-coeluting standards are subject to vastly different matrix effects at different points in the gradient, leading to significant quantitative error [2].

LC-MS/MS Chromatography Matrix Effects

Validated Isotopic Purity: A Manufacturer-Quantified Benchmark of 99.2%

The utility of a deuterated internal standard is directly tied to its isotopic purity; a low-purity standard containing significant amounts of the unlabeled compound will introduce systematic error. The Certificate of Analysis for Alpidem-d14 provides a vendor-validated, batch-specific isotopic purity of 99.2% (with d14 enrichment at 90.53%) [1]. This level of purity is critical for high-sensitivity assays, as it ensures a negligible contribution of the internal standard to the signal of the analyte, thereby maintaining a linear calibration curve and accurate quantification at low concentrations [2].

Quality Control Isotopic Purity Method Validation

Demonstrated Long-Term Storage Stability: Preserving Standard Integrity at -20°C

The economic and scientific value of a high-cost reference standard is contingent on its stability under recommended storage conditions. Vendor specifications for Alpidem-d14 mandate storage at -20°C, which is a standard and accessible condition for long-term preservation [1]. This requirement is based on the known chemical stability of the imidazopyridine core structure under these conditions, ensuring that the compound does not degrade, exchange deuterium back to hydrogen, or form impurities over the shelf-life . This contrasts with some more labile compounds that may require -80°C storage or more frequent quality checks, thereby increasing the operational burden.

Storage Conditions Stability Sample Integrity

Unambiguous GABAA Receptor Subtype Selectivity Profile of the Parent Analyte

The scientific validity of using Alpidem-d14 as an internal standard is predicated on the established pharmacology of its parent compound, alpidem, ensuring that the quantitative data generated are biologically meaningful. Alpidem demonstrates clear differentiation from its close structural analog, zolpidem, in its receptor subtype selectivity. While both bind to GABAA receptors, alpidem is an anxiolytic, whereas zolpidem is a hypnotic [1]. This difference is supported by comparative autoradiography showing alpidem discriminates between three central omega (benzodiazepine) site subtypes in the rat hippocampus, with IC50 values of 6.1 nM, 403 nM, and >1,000 nM for high, intermediate, and low affinity sites, respectively [2].

Pharmacology GABAA Receptor Target Engagement

Differential Hepatotoxicity Profile Informs Analytical Method Context

From a bioanalytical perspective, understanding the parent compound's safety profile can inform the required sensitivity and matrix selection for the assay. Alpidem is known to be hepatotoxic, in stark contrast to zolpidem [1]. A study in isolated rat hepatocytes demonstrated that alpidem, but not zolpidem, caused significant glutathione depletion at concentrations as low as 250-500 µM, leading to cell necrosis. This toxicity was mediated by cytochrome P4501A metabolic activation and mitochondrial effects [2]. This data underscores the necessity of a sensitive and robust analytical method to detect potentially toxic concentrations of alpidem in preclinical and clinical samples.

Toxicology Drug Safety Metabolism

Definitive Applications for Alpidem-d14 in Bioanalytical and Pharmacological Research


Validated LC-MS/MS Bioanalytical Method Development for Pharmacokinetic Studies

Alpidem-d14 is the essential internal standard for developing a fully validated LC-MS/MS method for quantifying alpidem in plasma or serum . By utilizing the +14 Da mass shift and near-perfect co-elution, analysts can correct for matrix effects and sample preparation losses to meet the FDA's bioanalytical method validation guidelines (±15% accuracy and precision) [1]. This validated method is a prerequisite for conducting accurate preclinical and clinical pharmacokinetic (PK) studies to determine absorption, distribution, metabolism, and excretion (ADME) parameters.

Forensic and Clinical Toxicology Confirmation Assays

Given the established hepatotoxicity of the parent compound alpidem [2], there is a forensic and clinical need for definitive confirmation assays. An LC-MS/MS method employing Alpidem-d14 provides the required specificity and sensitivity to distinguish alpidem from structurally similar imidazopyridines (e.g., zolpidem) and to accurately quantify it at sub-therapeutic or toxicological levels in complex autopsy or clinical matrices. The high isotopic purity ensures no cross-interference with the unlabeled analyte, a critical requirement for forensic defensibility.

In Vitro Metabolism and CYP Enzyme Reaction Phenotyping

Alpidem-d14 can be used as a reference standard for setting up and monitoring in vitro metabolism assays, such as those using liver microsomes or hepatocytes. Its unique mass allows for the accurate quantification of the parent drug, enabling the calculation of intrinsic clearance and metabolic half-life. Furthermore, the data on alpidem's hepatotoxicity [3] underscores the importance of using a precise internal standard to identify the specific cytochrome P450 enzymes (e.g., CYP1A) involved in its bioactivation, which is critical for understanding and predicting potential drug-drug interactions and hepatotoxic risk.

Quality Control of Alpidem Reference Standards and Formulations

Alpidem-d14 serves as an ideal internal standard for the quality control of unlabeled alpidem reference materials or pharmaceutical formulations. Its well-characterized purity and stability allow for the accurate determination of the content, purity, and stability of alpidem in various formulations, ensuring the integrity of research materials and preventing the use of degraded or impure compounds in pharmacological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alpidem-d14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.